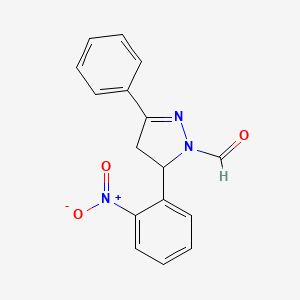![molecular formula C26H36O4P2 B12495607 (R)-5,5'-Bis(diisopropylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12495607.png)
(R)-5,5'-Bis(diisopropylphosphino)-4,4'-bibenzo[d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two diisopropylphosphino groups attached to a bibenzo[d][1,3]dioxole backbone, provides it with distinct steric and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole typically involves the following steps:
Formation of the Bibenzo[d][1,3]dioxole Backbone: This step involves the cyclization of appropriate precursors to form the bibenzo[d][1,3]dioxole core.
Introduction of Diisopropylphosphino Groups: The diisopropylphosphino groups are introduced via a substitution reaction, often using a suitable phosphine reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or molecular oxygen.
Substitution: Reagents such as halides or other electrophiles can be used under mild conditions to achieve substitution.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high enantiomeric purity is required.
Wirkmechanismus
The mechanism by which ®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole exerts its effects involves its role as a ligand in catalytic processes. The diisopropylphosphino groups coordinate with metal centers, forming active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole: The enantiomer of the compound, used in similar applications but with different stereochemical outcomes.
Bis(diphenylphosphino)ethane (DPPE): Another phosphine ligand with different steric and electronic properties.
Tris(diphenylphosphino)methane (TDPM): A phosphine ligand with three phosphine groups, offering different coordination properties.
Uniqueness
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole is unique due to its chiral nature and the specific steric and electronic environment provided by the diisopropylphosphino groups. This makes it particularly effective in asymmetric catalysis, where the control of stereochemistry is crucial.
Eigenschaften
Molekularformel |
C26H36O4P2 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
[4-[5-di(propan-2-yl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C26H36O4P2/c1-15(2)31(16(3)4)21-11-9-19-25(29-13-27-19)23(21)24-22(32(17(5)6)18(7)8)12-10-20-26(24)30-14-28-20/h9-12,15-18H,13-14H2,1-8H3 |
InChI-Schlüssel |
YRQYSFQEVBXFNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C1=C(C2=C(C=C1)OCO2)C3=C(C=CC4=C3OCO4)P(C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butan-2-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495524.png)
![N-{4-[(2,4-dimethylbenzyl)amino]phenyl}acetamide](/img/structure/B12495525.png)
![N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine](/img/structure/B12495527.png)
![N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine](/img/structure/B12495530.png)
![3-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B12495544.png)
![N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B12495549.png)
![4-chloro-2-methoxy-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12495556.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12495567.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-phenylglycinamide](/img/structure/B12495569.png)
![2-(2-hydroxy-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B12495573.png)
![N-[2-(4-fluorophenyl)ethyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12495574.png)
![3-hydroxy-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495593.png)
![1-(8-methyl-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12495601.png)
